4-Fluoro-2-iodo-1-(trifluoromethyl)benzene
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Overview
Description
4-Fluoro-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H3F4I It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodobenzotrifluoride can be synthesized through several methods. One common approach involves the diazotization and iodination of 4-fluoroaniline. The process typically includes the following steps:
Diazotization: 4-Fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-fluoro-2-iodobenzotrifluoride may involve direct iodination of 4-fluorobenzotrifluoride using iodine and a suitable oxidizing agent. This method is advantageous due to its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 4-fluoro-2-methoxybenzotrifluoride.
Coupling Reactions: Products include various biaryl compounds when using aryl boronic acids in Suzuki-Miyaura coupling.
Scientific Research Applications
4-Fluoro-2-iodobenzotrifluoride has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-fluoro-2-iodobenzotrifluoride exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a different group through the formation of a palladium complex. This complex facilitates the transfer of the substituent to the benzene ring, resulting in the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoroiodobenzene: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-4-iodobenzotrifluoride: Similar structure but with different substitution pattern.
Uniqueness
4-Fluoro-2-iodobenzotrifluoride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C7H3F4I |
---|---|
Molecular Weight |
290.00 g/mol |
IUPAC Name |
4-fluoro-2-iodo-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |
InChI Key |
ORQZILCIDIJSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(F)(F)F |
Origin of Product |
United States |
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